molecular formula C12H10ClFO3 B11858132 (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate

(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate

Katalognummer: B11858132
Molekulargewicht: 256.66 g/mol
InChI-Schlüssel: SOGUCWFOKBJAQO-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate is an organic compound characterized by the presence of a benzylidene group substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate typically involves the condensation of 2-chloro-4-fluorobenzaldehyde with methyl acetoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction mixture is refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorine and fluorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine: Shares structural similarities but differs in the presence of a hydrazinyl group.

    Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Similar in having a chloro-fluoro substituted benzene ring but differs in the ester linkage.

Uniqueness

(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H10ClFO3

Molekulargewicht

256.66 g/mol

IUPAC-Name

methyl (2E)-2-[(2-chloro-4-fluorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3/b10-5+

InChI-Schlüssel

SOGUCWFOKBJAQO-BJMVGYQFSA-N

Isomerische SMILES

CC(=O)/C(=C\C1=C(C=C(C=C1)F)Cl)/C(=O)OC

Kanonische SMILES

CC(=O)C(=CC1=C(C=C(C=C1)F)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.